1-(3-((4-((4-Ethoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
Description
The compound 1-(3-((4-((4-Ethoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone features a 1,3,5-triazine core substituted with a morpholino group at position 6, a 4-ethoxyphenylamino group at position 4, and a ketone-functionalized phenyl group at position 2. This structure is characteristic of kinase inhibitors, where the morpholino group enhances solubility and the ethoxyphenyl moiety modulates lipophilicity and target binding .
Properties
IUPAC Name |
1-[3-[[4-(4-ethoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-3-32-20-9-7-18(8-10-20)24-21-26-22(25-19-6-4-5-17(15-19)16(2)30)28-23(27-21)29-11-13-31-14-12-29/h4-10,15H,3,11-14H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDSWRCXBUQOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, such as this one, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that indole derivatives, which this compound is a part of, interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities. The interaction often involves binding to the target receptor, which can lead to changes in the receptor’s function and ultimately result in various biological effects.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities. The downstream effects of these pathways can vary greatly depending on the specific biological activity being exhibited.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects could range from antiviral to anticancer effects, among others.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents on the triazine ring and phenyl groups, leading to variations in melting points, yields, and solubility:
Key Observations :
- Morpholino vs. Pyrrolidinyl: Morpholino (oxygen-containing) substituents, as in the target compound, improve water solubility compared to pyrrolidinyl analogs .
- Ethoxy vs. Chloro/Methoxy : The ethoxy group in the target compound balances lipophilicity and metabolic stability better than electron-withdrawing chloro (e.g., Compound 4) or smaller methoxy groups () .
- Hydroxyethyl Substituents : Compounds with 2-hydroxyethyl groups (e.g., Compound 5) exhibit lower melting points (~190°C), suggesting reduced crystallinity compared to chlorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
